(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Overview
Description
The compound (5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxole ring, a dimethylpyrrole moiety, and a bromophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrrole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include bromine, methylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters such as temperature, catalyst loading, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used in biological studies.
Uniqueness
(5E)-5-{[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-14-9-17(15(2)28(14)19-7-8-21-22(11-19)32-13-31-21)10-20-23(29)27(24(30)26-20)12-16-3-5-18(25)6-4-16/h3-11H,12-13H2,1-2H3,(H,26,30)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIWCJMQGTGDZ-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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